Pigment Yellow 110, also known as Isoindolinone Yellow pigment [], is a high-performance organic pigment known for its excellent coloristic properties. Scientific research into Pigment Yellow 110 focuses on two main areas:
Researchers use X-ray diffraction (XRD) to determine the crystal structures of Pigment Yellow 110 []. This information is crucial for understanding how the pigment interacts with light and other materials.
In addition, researchers study the thermal properties of Pigment Yellow 110. This involves using techniques like thermogravimetric analysis (TGA) to measure its stability at high temperatures []. This data is important for applications where the pigment is exposed to heat, such as in automotive paints.
A significant area of research focuses on improving the dispersion of Pigment Yellow 110 in different mediums. Effective dispersion ensures the pigment particles are well-separated and evenly distributed, leading to a uniform color and optimal performance. Researchers investigate the influence of various factors on dispersion, such as the type of dispersing agents and the processing conditions [, ].
Pigment Yellow 110, also known as Isoindolinone Yellow, is a synthetic organic pigment that belongs to the class of isoindolinone compounds. It is recognized for its high opacity, excellent lightfastness, and resistance to heat and weathering. The chemical structure of Pigment Yellow 110 contributes to its vibrant yellow color, making it a popular choice in various applications such as coatings, plastics, and inks. Its chemical formula is C₁₃H₉N₃O₂, and it has a molecular weight of approximately 229.22 g/mol .
Pigment Yellow 110 does not have a biological mechanism of action. Its primary function is to provide a strong yellow color that is resistant to fading and degradation.
Various methods have been developed for synthesizing Pigment Yellow 110:
Pigment Yellow 110 is widely utilized across several industries due to its unique properties:
The pigment's stability under various environmental conditions makes it suitable for both indoor and outdoor applications .
Research on the interaction of Pigment Yellow 110 with other substances has focused on its dispersion properties in different media. Factors such as surfactant type significantly influence its dispersion characteristics, which are crucial for achieving uniformity in coatings and inks. Studies have shown that both ionic and nonionic surfactants can affect the zeta potential and stability of dispersions containing Pigment Yellow 110 .
Pigment Yellow 110 shares similarities with several other pigments but stands out due to its specific properties. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Pigment Yellow 151 | C₁₄H₁₁N₃O₃ | Higher tinting strength |
Pigment Yellow 154 | C₁₄H₉N₃O₂ | Enhanced lightfastness |
Pigment Yellow 139 | C₁₂H₉N₃O₂ | Lower opacity compared to Pigment Yellow 110 |
Pigment Yellow 110 is unique due to its combination of high opacity, excellent lightfastness, and thermal stability, making it particularly suitable for demanding applications where durability is essential .
The molecular composition of Pigment Yellow 110 is precisely defined by the formula C22H6Cl8N4O2, corresponding to a molecular weight of 641.93 grams per mole [4] [5] [6]. This substantial molecular weight reflects the extensive halogenation and complex aromatic structure that characterizes this pigment. The compound exhibits a density of 1.93 g/cm³, indicating a highly compact molecular arrangement facilitated by the presence of eight chlorine atoms distributed across the aromatic framework [5]. The melting point exceeds 300°C, demonstrating exceptional thermal stability that surpasses many conventional organic pigments [7]. Predictive calculations suggest a boiling point of approximately 808.6°C, though this value represents theoretical extrapolation given the compound's tendency to decompose before reaching this temperature [5] [7].
Table 1: Molecular Formula and Weight Characteristics
Property | Value | Reference |
---|---|---|
Molecular Formula | C22H6Cl8N4O2 | [4] [5] [6] |
Molecular Weight | 641.93 g/mol | [4] [5] [6] |
Density | 1.93 g/cm³ | [5] |
Melting Point | >300°C | [7] |
Boiling Point | 808.6°C (predicted) | [5] [7] |
Vapor Pressure | 0 Pa at 25°C | [5] |
Water Solubility | 10 μg/L | [5] |
LogP | 5.2 at 25°C | [5] |
The extremely low vapor pressure of 0 Pa at 25°C and minimal water solubility of 10 μg/L reflect the compound's highly hydrophobic nature and low volatility [5]. The logarithmic partition coefficient (LogP) value of 5.2 at 25°C indicates strong lipophilic characteristics, which contribute to its excellent migration resistance in polymer matrices [5].
Comprehensive crystallographic analysis has revealed that Pigment Yellow 110 exists in two distinct polymorphic forms, designated as α-phase and β-phase, both crystallizing in the monoclinic space group P21/c [8] [9]. X-ray powder diffraction studies conducted using dispersion-corrected density functional theory calculations have provided detailed insights into the molecular arrangement within these crystal systems [8] [9]. In both polymorphic forms, the Pigment Yellow 110 molecule occupies a center of symmetry, creating highly ordered layered structures composed of infinite chains of hydrogen-bonded molecules [8] [9].
Table 2: Crystal Structure and Conformational Analysis
Crystal Phase | Space Group | Molecular Symmetry | Crystal Structure | Reference |
---|---|---|---|---|
α-phase | P21/c | Centre of symmetry | Layered with hydrogen-bonded chains | [8] [9] |
β-phase | P21/c | Centre of symmetry | Layered with hydrogen-bonded chains | [8] [9] |
The structural analysis reveals that the isoindoline ring systems maintain an almost planar configuration, with maximum atomic deviations not exceeding 0.064 Å from the mean plane [10] [11]. This planarity is crucial for the molecule's optical properties and contributes to the formation of effective π-π stacking interactions between adjacent molecules [10]. The phenylenediimino bridge connecting the two isoindolinone units adopts a conformation that maximizes conjugation while minimizing steric hindrance from the chlorine substituents [12] [13].
Conformational studies utilizing molecular orbital calculations have demonstrated that the molecule exhibits restricted rotation around the central phenylene bridge due to partial double-bond character arising from extended conjugation [14] [12]. The dihedral angles between the isoindoline units and the central phenylene ring have been determined through computational methods, revealing optimal geometries that balance electronic delocalization with steric considerations [14] [13].
The electronic structure of Pigment Yellow 110 is characterized by an extensive network of conjugated π-electrons that spans the entire molecular framework [15] [16]. The isoindoline units contain carbon-nitrogen bonds exhibiting lengths between 1.394 and 1.406 Å, indicating significant sp² hybridization and partial double-bond character due to overlap of nitrogen lone pairs with the π-electron system of the carbonyl groups [17]. This electronic delocalization is fundamental to the compound's chromophoric properties and contributes to its exceptional stability [17].
Table 3: Chemical Bonding and Electronic Configuration
Bond Type | Bond Length/Characteristic | Electronic Effect | Reference |
---|---|---|---|
C-N (isoindoline) | 1.394-1.406 Å | sp² hybridization | [17] |
C=O (carbonyl) | Carbonyl stretching | π-electron overlap | [10] [12] |
C-Cl (aromatic) | Electron-withdrawing | σ-withdrawal | [11] |
Aromatic C-C | Conjugated system | π-delocalization | [15] [16] |
Intermolecular H-bonds | Chain formation | Crystal packing | [8] [9] |
The eight chlorine substituents positioned on the aromatic rings exert pronounced electron-withdrawing effects through both inductive and resonance mechanisms [11]. These chlorine atoms significantly stabilize the π-electron system by reducing electron density at specific positions, thereby enhancing the molecule's resistance to oxidative degradation [11]. The electron-withdrawing nature of chlorine substituents also influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, directly affecting the compound's absorption characteristics [18] [19].
Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the phenylenediimino bridge and the nitrogen atoms of the isoindoline units [18] [19]. The lowest unoccupied molecular orbital extends across the entire conjugated framework, facilitating efficient π-π* electronic transitions that are responsible for the compound's intense coloration [18] [19]. The energy gap between these frontier orbitals determines the wavelength of maximum absorption and contributes to the pigment's distinctive yellow appearance [20] [21].
The chromophoric system of Pigment Yellow 110 is fundamentally based on the extended conjugation spanning the entire molecular structure, encompassing both isoindolinone units and the central phenylenediimino bridge [1] [15] [16]. This extensive π-electron delocalization creates a chromophore capable of absorbing electromagnetic radiation across a broad wavelength range, particularly in the 400-850 nanometer region [22] [23]. The compound exhibits characteristic π-π* electronic transitions that are responsible for its intense reddish-yellow coloration [15] [16] [23].
Table 4: Chromophore Analysis and Color Theory Implications
Property | Value | Mechanism/Notes | Reference |
---|---|---|---|
Chromophore Type | Isoindolinone | Conjugated π-system | [1] [2] [3] |
Color Appearance | Reddish yellow | Red shade yellow | [2] [3] [24] |
Light Fastness | 7-8 | Excellent stability | [2] [3] [24] |
Heat Resistance | 280-300°C | High thermal stability | [2] [5] [24] |
Maximum Absorption | 400-850 nm region | Broad absorption | [22] [23] |
Electronic Transition | π-π* transitions | HOMO-LUMO gap | [15] [16] [23] |
The color characteristics are directly attributable to the selective absorption of blue and violet wavelengths while allowing red and yellow components to be transmitted or reflected [16] [21]. The presence of eight chlorine substituents creates a unique electronic environment that fine-tunes the absorption spectrum, resulting in the characteristic reddish-yellow hue that distinguishes Pigment Yellow 110 from other yellow colorants [24] [23]. The compound demonstrates exceptional light fastness ratings of 7-8 on standard scales, indicating minimal color change under prolonged exposure to ultraviolet radiation [2] [3] [24].
Spectroscopic analysis reveals that the maximum absorption occurs in the blue region of the visible spectrum, with subsidiary absorption bands extending into the near-ultraviolet range [23] [25]. This absorption profile is consistent with the theoretical predictions based on molecular orbital calculations, which indicate that the primary electronic transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [20] [26]. The broad absorption characteristics contribute to the pigment's high tinting strength and excellent opacity in various application media [24].
Pigment Yellow 110 exhibits well-documented polymorphism, with two distinct crystalline phases identified through comprehensive crystallographic studies [1] [2]. This isoindolinone-based organic pigment demonstrates structural diversity that significantly influences its physical and optical properties. The polymorphic nature of Pigment Yellow 110 is attributed to the ability of the isoindoline ring system to adopt different molecular conformations and packing arrangements within the crystal lattice [3].
The molecular structure of Pigment Yellow 110, with the chemical formula C₂₂H₆Cl₈N₄O₂, comprises a symmetric bis-isoindolinone configuration connected through a central phenylene bridge [4] [5]. The presence of multiple chlorine substituents and the potential for tautomeric forms contribute to the complexity of its crystalline arrangements. The molecular weight of 641.93 g/mol and the specific arrangement of functional groups create opportunities for diverse intermolecular interactions that stabilize different polymorphic forms [6].
The α-phase of Pigment Yellow 110 crystallizes in the triclinic crystal system with space group P1̄ (space group number 1) [2]. This centrosymmetric space group is characterized by inversion symmetry as the only symmetry element beyond translation. The triclinic system represents the least symmetric crystal system, allowing for maximum flexibility in molecular packing arrangements.
The P1̄ space group designation indicates that the crystal structure possesses an inversion center, which creates pairs of molecules related by inversion symmetry. This symmetry element is crucial for understanding the molecular packing arrangements and the resulting physical properties of the α-phase. The triclinic unit cell parameters for the α-phase exhibit characteristic features with all three crystallographic axes having different lengths and all three angles deviating from 90 degrees [7].
In the α-phase structure, the molecules arrange themselves to optimize both hydrogen bonding interactions and van der Waals contacts. The inversion symmetry of the P1̄ space group ensures that for every molecule in a particular orientation, there exists an equivalent molecule in an inverted orientation, creating a balanced crystal structure that minimizes the overall energy of the system.
The β-phase of Pigment Yellow 110 adopts a monoclinic crystal system with space group P21/c (space group number 14) [1] [2]. This space group is significantly more common among organic compounds and represents a higher degree of symmetry compared to the α-phase. The P21/c space group combines a screw axis (21) along the b-axis with a glide plane (c) perpendicular to this axis, creating a more ordered molecular arrangement.
The monoclinic system of the β-phase is characterized by one unique axis (conventionally the b-axis) that is perpendicular to the other two axes, while the angle between the a and c axes (β angle) deviates from 90 degrees. This crystallographic arrangement provides a different molecular packing environment compared to the triclinic α-phase, leading to distinct physical and optical properties [8].
The presence of the 21 screw axis means that molecules are related by a 180-degree rotation combined with a translation of half the unit cell length along the b-axis. The c-glide plane introduces additional symmetry relationships that create a more compact and efficiently packed crystal structure. These symmetry elements in the P21/c space group contribute to the enhanced thermal stability and different optical characteristics observed in the β-phase compared to the α-phase.
X-ray Powder Diffraction serves as the primary analytical technique for characterizing the polymorphic forms of Pigment Yellow 110 and determining their crystal structures [1] [2]. The XRPD technique provides essential information about the crystalline phases present, their relative proportions, and the quality of the crystalline material.
The diffraction patterns of Pigment Yellow 110 polymorphs exhibit characteristic peak positions and intensities that serve as fingerprints for phase identification. The α-phase and β-phase display distinctly different diffraction patterns, enabling unambiguous identification of each polymorph. The peak positions correspond to specific d-spacings that are directly related to the unit cell parameters and symmetry of each crystal structure [9].
For accurate structure determination, high-quality XRPD data with sufficient resolution and intensity are essential. The analysis typically employs copper Kα radiation (λ = 1.5418 Å) over a 2θ range from 5° to 70°, providing comprehensive coverage of the most informative diffraction peaks [10]. The Rietveld refinement method is commonly applied to extract precise structural parameters from the powder diffraction data.
The crystallite size and strain effects in Pigment Yellow 110 samples can be analyzed through line profile analysis of the diffraction peaks. Broadening of diffraction peaks provides information about the coherent scattering domain size and the presence of microstrain within the crystallites. These parameters are crucial for understanding the relationship between crystal structure and pigment performance characteristics.
The molecular packing in Pigment Yellow 110 is governed by a complex interplay of intermolecular forces that determine the stability and properties of each polymorphic form. The symmetric bis-isoindolinone structure provides multiple sites for intermolecular interactions, including hydrogen bond donors and acceptors, aromatic ring systems, and halogen substituents [11].
The primary intermolecular interactions in Pigment Yellow 110 include nitrogen-hydrogen to oxygen hydrogen bonds (N-H···O) between the isoindolinone moieties of adjacent molecules. These hydrogen bonds form the backbone of the three-dimensional network that stabilizes the crystal structure. The strength and directionality of these hydrogen bonds significantly influence the polymorphic stability and transition behavior [12].
Aromatic π-π stacking interactions between the isoindoline ring systems contribute to the overall stability of the crystal structure. These interactions are particularly important in determining the optical properties of the pigment, as they affect the electronic delocalization and the resulting absorption characteristics. The distance and relative orientation of the aromatic rings in the stacking arrangement differ between the α-phase and β-phase polymorphs.
The presence of eight chlorine atoms in each molecule creates additional opportunities for halogen bonding and dipole-dipole interactions. These interactions, while generally weaker than hydrogen bonds, contribute to the overall stability of the crystal packing and influence the physical properties such as density and thermal behavior. The specific arrangement of chlorine atoms also affects the molecular electrostatic potential and the resulting intermolecular interactions.
Pigment Yellow 110 exhibits complex hydrogen bonding networks that create characteristic layered structures within both polymorphic forms [11] [13]. The hydrogen bonding patterns differ significantly between the α-phase and β-phase, contributing to their distinct properties and stability.
The isoindolinone moieties in Pigment Yellow 110 contain both hydrogen bond donors (N-H groups) and acceptors (C=O groups), creating the potential for extensive hydrogen bonding networks. In the layered structures, molecules arrange themselves to maximize favorable hydrogen bonding interactions while minimizing unfavorable contacts. The resulting networks exhibit two-dimensional character within the layers, with weaker van der Waals forces operating between layers [11].
The hydrogen bonding networks in Pigment Yellow 110 demonstrate characteristic ring motifs and chain patterns that are common in organic pigments. These motifs include cyclic arrangements involving multiple molecules connected through hydrogen bonds, creating stable supramolecular assemblies. The specific geometry and dimensions of these hydrogen bonding motifs influence the mechanical properties and thermal stability of the pigment.
The layered structure resulting from the hydrogen bonding networks has significant implications for the pigment's performance characteristics. The strong in-plane hydrogen bonding provides excellent chemical resistance and thermal stability, while the weaker interlayer interactions allow for some flexibility without compromising the overall structural integrity. This balance between stability and flexibility is crucial for the pigment's performance in various applications.
Density Functional Theory calculations provide essential validation and deeper understanding of the experimental crystal structures of Pigment Yellow 110 [14] [15]. These computational studies complement the experimental crystallographic data by providing insights into the electronic structure, intermolecular interactions, and energetic relationships between polymorphic forms.
DFT calculations employing appropriate functionals and basis sets can accurately reproduce the experimental unit cell parameters and molecular geometries observed in both the α-phase and β-phase of Pigment Yellow 110. The calculations typically utilize gradient-corrected functionals such as PBE or hybrid functionals like B3LYP, combined with dispersion corrections to account for van der Waals interactions [16].
The computational validation involves geometry optimization of the crystal structures starting from experimental coordinates, followed by comparison of the calculated and experimental structural parameters. Energy calculations provide relative stability information for the different polymorphic forms, helping to understand the thermodynamic relationships and potential transformation pathways between phases [15].
Electronic structure calculations reveal the nature of the intermolecular interactions that stabilize each polymorphic form. Analysis of the electron density distribution, molecular electrostatic potential, and charge transfer characteristics provides detailed insights into the hydrogen bonding networks and other intermolecular forces. These calculations can predict the response of the crystal structure to external conditions such as temperature and pressure.